molecular formula C12H16N2O6S B8684638 N-[(2-nitrophenyl)sulfonyl]leucine

N-[(2-nitrophenyl)sulfonyl]leucine

Cat. No. B8684638
M. Wt: 316.33 g/mol
InChI Key: VRHVHBIUCNRUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-nitrophenyl)sulfonyl]leucine is a useful research compound. Its molecular formula is C12H16N2O6S and its molecular weight is 316.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2-nitrophenyl)sulfonyl]leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-nitrophenyl)sulfonyl]leucine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[(2-nitrophenyl)sulfonyl]leucine

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C12H16N2O6S/c1-8(2)7-9(12(15)16)13-21(19,20)11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)

InChI Key

VRHVHBIUCNRUOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-nitrobenzenesulfonylchloride (11 g; 50 mmol) and NaOH (2.1 g; 53 mmol) in H2O (100 ml) was added DL-leucine (6.55 g; 50 mmol) and left over night with stirring at rt. The reaction mixture was added 4 M NaOH (12.5 ml) and filtered. The filtrate was acidified with 1 M HCl (50 ml) and extracted with EtOAc. The combined organic fractions were dried (Na2SO4) and evaporated to dryness to give 6.7 g (42%) product.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
42%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.